

# Xenon-134: A Technical Guide to Atomic Mass and Nuclear Binding Energy

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the atomic mass and nuclear binding energy of the stable isotope **Xenon-134** (134Xe). The document details the precise quantitative values for these fundamental nuclear properties, outlines the experimental methodologies used for their determination, and illustrates the core physical relationships through a logical workflow diagram. This information is crucial for professionals in fields such as nuclear physics, materials science, and medical research, where a precise understanding of isotopic properties is paramount.

## **Quantitative Data Summary**

The following table summarizes the key nuclear properties of **Xenon-134**, compiled from various accredited sources. These values are essential for calculations in nuclear chemistry and physics, as well as for the calibration of sensitive analytical equipment.



Property	Value	Uncertainty	Unit
Atomic Mass	133.9053945	± 0.0000009	amu
Isotopic Mass	133.905393033	± 0.00000010	u
Mass Excess	-88124.438	± 0.845	keV
-88.12582	MeV		
Total Binding Energy	1127434.611	± 0.865	keV
1127.4356026	MeV		
Binding Energy per Nucleon	8.4136908208955	MeV	

## **Experimental Protocols**

The precise determination of the atomic mass and, consequently, the binding energy of **Xenon-134**, relies on sophisticated experimental techniques. The primary method for high-precision atomic mass measurement is Penning Trap Mass Spectrometry (PTMS).

## Experimental Protocol for Atomic Mass Determination via Penning Trap Mass Spectrometry

This protocol provides a generalized yet detailed workflow for the measurement of the atomic mass of **Xenon-134**.

- Sample Introduction and Ionization:
  - A sample of Xenon gas, either naturally sourced or isotopically enriched, is introduced into a high-vacuum system.
  - The Xenon atoms are then ionized, typically to a singly charged state (Xe+), using an electron beam ion source.
- Ion Trapping and Cooling:



- The generated Xe<sup>+</sup> ions are guided into a Penning trap, which confines the charged particles using a combination of a strong, uniform axial magnetic field and a weaker, quadrupolar electric field.
- Inside the trap, the ions undergo a combination of three motions: an axial oscillation, a modified cyclotron motion (reduced cyclotron), and a magnetron motion.
- To increase measurement precision, the trapped ions are cooled to reduce their kinetic energy. This can be achieved through buffer gas cooling (e.g., with helium) or other advanced cooling techniques.
- Measurement of the Cyclotron Frequency:
  - The principle of PTMS is to measure the true cyclotron frequency (vc) of the trapped ions, which is inversely proportional to their mass-to-charge ratio (m/g).
  - The true cyclotron frequency is determined by measuring the frequencies of the ion's axial, reduced cyclotron, and magnetron motions.
  - A common technique involves applying a radiofrequency (RF) field to excite the ions' motional frequencies. The time-of-flight ion-cyclotron-resonance (TOF-ICR) detection method is often employed, where the ions are ejected from the trap, and their time of flight to a detector is measured as a function of the applied RF frequency. A resonance is observed when the RF frequency matches the cyclotron frequency, resulting in a shorter time of flight.

#### Calibration and Data Analysis:

- To determine the absolute mass of <sup>134</sup>Xe+, the measured cyclotron frequency is compared to that of a reference ion with a well-known mass (e.g., <sup>12</sup>C+). This is often done by alternately trapping and measuring the cyclotron frequencies of the Xenon and reference ions.
- The ratio of the cyclotron frequencies of the reference ion (νc,ref) and the Xenon-134 ion (νc,Xe) is used to calculate the atomic mass of Xenon-134 using the following relation:
  m Xe = (νc,ref / νc,Xe) \* (q Xe / q ref) \* m ref



 The final atomic mass is determined after correcting for the mass of the electron(s) removed during ionization.

### **Protocol for Calculating Nuclear Binding Energy**

The nuclear binding energy of **Xenon-134** is calculated from its experimentally determined atomic mass.

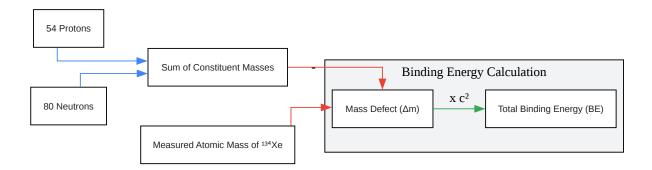
- Determine the Mass Defect (Δm):
  - The mass defect is the difference between the sum of the masses of the individual nucleons (protons and neutrons) and the actual measured mass of the nucleus.
  - First, calculate the total mass of the constituent particles of a <sup>134</sup>Xe atom:
    - Number of protons (Z) = 54
    - Number of neutrons (N) = 134 54 = 80
    - Mass of a proton (mp) ≈ 1.007276 amu
    - Mass of a neutron (mn) ≈ 1.008665 amu
    - Mass of an electron (me) ≈ 0.00054858 amu
    - Total mass of constituents = (54 \* mp) + (80 \* mn) + (54 \* me)
  - Subtract the experimentally determined atomic mass of <sup>134</sup>Xe from the total mass of its constituents to find the mass defect.
- Convert Mass Defect to Binding Energy (BE):
  - The mass defect is converted into energy using Einstein's mass-energy equivalence principle, E = mc².
  - The conversion factor between atomic mass units (amu) and megaelectronvolts (MeV) is approximately 931.494 MeV/amu.
  - Binding Energy (BE) =  $\Delta$ m (in amu) \* 931.494 MeV/amu.



- Calculate the Binding Energy per Nucleon:
  - To compare the stability of different nuclei, the binding energy per nucleon is calculated.
  - Binding Energy per Nucleon = Total Binding Energy / Mass Number (A)
  - $\circ$  For <sup>134</sup>Xe, A = 134.

## **Mandatory Visualizations**

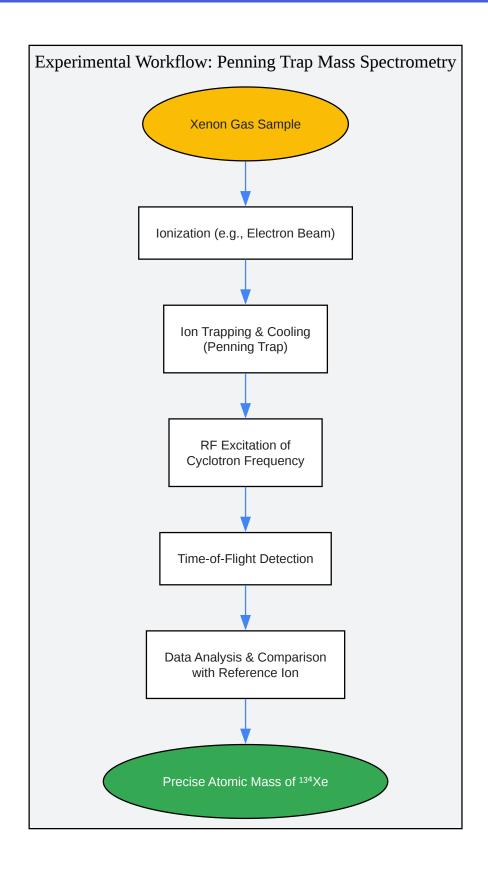
The following diagrams illustrate key conceptual relationships in the determination of nuclear binding energy.



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Caption: Logical workflow from constituent particles to total binding energy.





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Caption: High-level experimental workflow for PTMS.



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